

An In-depth Technical Guide to the Immunomodulatory Effects of Ammonium Glycyrrhizate

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Compound of Interest

Compound Name: Ammonium glycyrrhizate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium glycyrrhizate (AG), a salt of glycyrrhizic acid derived from the licorice root (*Glycyrrhiza glabra*), has garnered significant scientific interest for its diverse pharmacological activities. Beyond its traditional uses, AG exhibits potent immunomodulatory, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the current understanding of the mechanisms by which **ammonium glycyrrhizate** influences the immune system. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound. This document details the effects of AG on various immune cells, including macrophages, dendritic cells, and T cells, and its influence on cytokine production and key signaling pathways. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Ammonium glycyrrhizate is a triterpenoid saponin glycoside that is the primary active component of licorice root. It has a long history of use in traditional medicine for treating a variety of ailments.^[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a complex interplay with the immune

system. AG's ability to modulate immune responses positions it as a promising candidate for the development of novel therapies for inflammatory diseases, viral infections, and conditions requiring immune system potentiation. This guide aims to consolidate the current knowledge on the immunomodulatory effects of **ammonium glycyrrhizate**, presenting it in a structured and technically detailed format to support ongoing and future research endeavors.

Mechanisms of Immunomodulation

Ammonium glycyrrhizate exerts its immunomodulatory effects through a multi-pronged approach, influencing both innate and adaptive immunity. Its actions are primarily attributed to its active metabolite, glycyrrhizic acid (GA).

Anti-inflammatory Effects

A significant aspect of AG's immunomodulatory activity is its potent anti-inflammatory action. This is achieved through the inhibition of key inflammatory mediators and signaling pathways.

- **Inhibition of Pro-inflammatory Enzymes:** AG has been shown to inhibit phospholipase A2 (PLA2), an enzyme crucial for the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins and leukotrienes.[2] It also inhibits cyclooxygenase (COX-2) activity, further reducing prostaglandin synthesis.[3][4]
- **Modulation of Pro-inflammatory Cytokines:** AG and its derivatives have been demonstrated to downregulate the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and Interleukin-1 β (IL-1 β) in various inflammatory models.[3][5]
- **Inhibition of the NF- κ B Pathway:** A central mechanism of AG's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[2][6] By preventing the activation and nuclear translocation of NF- κ B, AG reduces the expression of a wide array of pro-inflammatory genes.[3]

Antiviral Activity

Ammonium glycyrrhizate and its derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses. The proposed mechanisms of action include:

- **Inhibition of Viral Entry and Replication:** AG can interfere with the ability of viruses to penetrate host cells.[2] Furthermore, it can disrupt viral replication by inhibiting viral enzymes such as DNA polymerase and reverse transcriptase.[2] For coronaviruses, diammonium glycyrrhizinate has been shown to interrupt spike-mediated cellular entry.[7]
- **Stimulation of Antiviral Immune Responses:** AG can enhance the host's antiviral defenses by promoting the production of interferons (IFNs), which are critical for inhibiting viral replication and activating immune cells.[2]

Modulation of Immune Cell Function

AG directly influences the function of key immune cells:

- **Macrophages:** Glycyrrhizic acid promotes the polarization of macrophages towards the pro-inflammatory M1 phenotype, characterized by increased expression of CD80, CD86, and MHCII.[8] This M1 polarization is associated with enhanced phagocytosis and bactericidal activity.[8][9]
- **Dendritic Cells (DCs):** Glycyrrhizic acid can induce the maturation of dendritic cells, leading to the upregulation of co-stimulatory molecules like CD40, CD86, and MHC-II.[10] This maturation enhances their ability to stimulate T cells and directs the immune response towards a T helper 1 (Th1) profile.[2][10]
- **T Cells:** By influencing dendritic cells, glycyrrhizin promotes a Th1-mediated immune response, characterized by increased production of IFN- γ and reduced production of the Th2 cytokine, IL-4.[2] It has also been shown to attenuate Th17 responses.[3]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from various preclinical studies on the immunomodulatory effects of **ammonium glycyrrhizate** and its derivatives.

Table 1: Antiviral Activity of Diammonium Glycyrrhizinate against Human Coronaviruses

Virus	Cell Line	EC50 (µg/mL)	CC50 (µg/mL)	Reference
HCoV-OC43	H460	360 ± 21	> 4000	[7]
HCoV-229E	Huh7	277 ± 4	> 4000	[7]
SARS-CoV-2 (B.1.1.7)	Vero E6	115	> 4000	[7]
SARS-CoV-2 (B.1.351)	Vero E6	391	> 4000	[7]

Table 2: Effect of Glycyrrhizic Acid on Macrophage Cytokine Production

Cell Line	Stimulant	Glycyrrhizic Acid Conc. (µM)	Cytokine	% Inhibition/R eduction	Reference
RAW 264.7	LPS	303	PGE2	27.18%	[11]
RAW 264.7	LPS	909	PGE2	66.90%	[11]
RAW 264.7	LPS	303	TNF-α	57.01%	[11]
RAW 264.7	LPS	909	TNF-α	69.58%	[11]
RAW 264.7	LPS	303	IL-6	20.79%	[11]
RAW 264.7	LPS	909	IL-6	36.66%	[11]

Table 3: Effect of Glycyrrhizic Acid on Macrophage Polarization Markers

Cell Type	Glycyrrhizic Acid Conc. (µg/mL)	Marker	Change	Reference
Murine BMDM	100	CCR7 (M1)	Increased from 6.5% to 20.35%	[9]
Murine BMDM	100	MR (M2)	Decreased from 12.86% to 10.75%	[9]
Murine BMDM	100	TNF-α (M1)	Upregulated (mRNA & protein)	[9]
Murine BMDM	100	IL-12 (M1)	Upregulated (mRNA & protein)	[9]
Murine BMDM	100	IL-6 (M1)	Upregulated (mRNA & protein)	[9]
Murine BMDM	100	Ym1 (M2)	Downregulated (mRNA)	[9]

Table 4: Effect of Glycyrrhizin on T Cell Cytokine Production in Mixed Lymphocyte Reaction

Cell Type	Treatment	Cytokine	Effect	Reference
Allogenic T cells	DCs treated with Glycyrrhizin	IFN-γ	Enhanced production	[2]
Allogenic T cells	DCs treated with Glycyrrhizin	IL-10	Enhanced production	[2]
Allogenic T cells	DCs treated with Glycyrrhizin	IL-4	Reduced production	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Zymosan-Induced Paw Edema in Mice

This protocol is used to evaluate the in vivo anti-inflammatory activity of **ammonium glycyrrhizate**.

Materials:

- Male CD-1 mice (20-25 g)
- **Ammonium glycyrrhizate (AG)**
- Zymosan A from *Saccharomyces cerevisiae*
- Vehicle (e.g., saline or 1% methylcellulose)
- Plethysmometer
- Calipers

Procedure:

- Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
- Grouping: Divide mice into groups (n=6-10 per group):
 - Vehicle control
 - Zymosan control
 - AG treatment groups (e.g., 50 mg/kg and 150 mg/kg)
- Drug Administration: Administer AG or vehicle intraperitoneally (i.p.) 10 minutes before zymosan injection.[\[12\]](#)

- Induction of Inflammation: Inject 20 μ L of zymosan suspension (2.5% w/v in saline) into the subplantar tissue of the right hind paw.[\[1\]](#)[\[12\]](#)
- Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before zymosan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, 5, and 24 hours).[\[12\]](#) Paw thickness can also be measured with calipers.
- Data Analysis: Calculate the increase in paw volume for each mouse by subtracting the baseline measurement from the post-injection measurements. The anti-inflammatory effect is expressed as the percentage inhibition of edema in the AG-treated groups compared to the zymosan control group.

In Vitro Macrophage Cytokine Production Assay

This protocol assesses the effect of **ammonium glycyrrhizate** on cytokine production by macrophages.

Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS) from E. coli
- **Ammonium glycyrrhizate** (AG) or Glycyrrhizic acid (GA)
- ELISA kits for TNF- α , IL-6, and IL-1 β
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of AG or GA for 1-2 hours.

- **Stimulation:** Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
- **Supernatant Collection:** After incubation, centrifuge the plates and collect the cell-free supernatants.
- **Cytokine Quantification:** Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage inhibition of cytokine production by AG or GA compared to the LPS-only control.

Dendritic Cell Maturation Assay

This protocol evaluates the effect of glycyrrhizin on the maturation of bone marrow-derived dendritic cells (BMDCs).

Materials:

- Bone marrow cells from mice (e.g., C57BL/6)
- RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4
- Glycyrrhizin (GL)
- Fluorescently labeled antibodies against CD11c, CD40, CD86, and MHC-II
- Flow cytometer

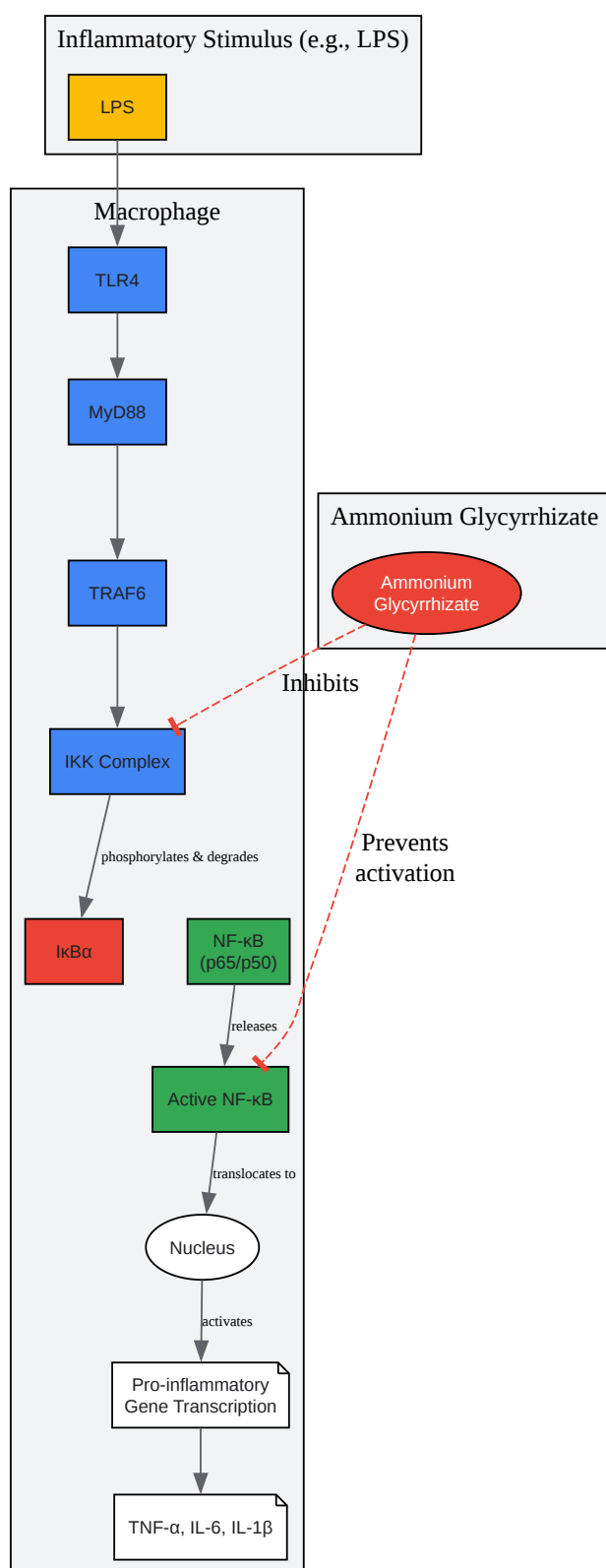
Procedure:

- **Generation of BMDCs:** Culture bone marrow cells in complete RPMI medium with GM-CSF and IL-4 for 6-8 days to generate immature BMDCs.
- **Treatment:** On day 6 or 7, treat the immature BMDCs with different concentrations of GL for 48 hours. Include an untreated control.

- **Cell Staining:** Harvest the cells and stain them with fluorescently labeled antibodies against CD11c and the maturation markers CD40, CD86, and MHC-II.
- **Flow Cytometry Analysis:** Acquire the stained cells on a flow cytometer and analyze the expression of the maturation markers on the CD11c+ DC population.
- **Data Analysis:** Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each maturation marker in the treated and control groups.

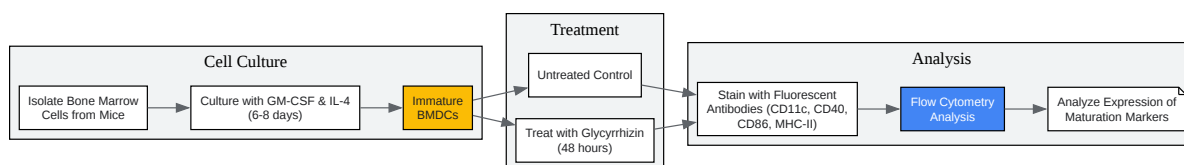
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows described in this guide.



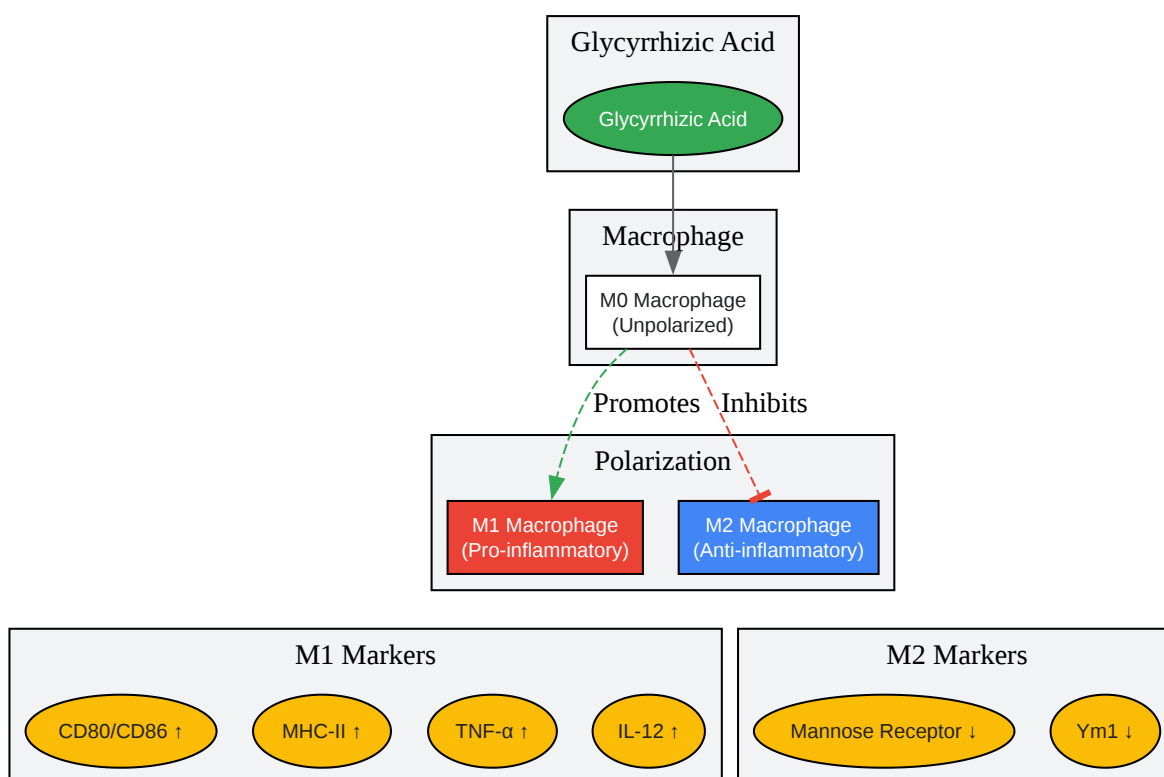
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Figure 1. Mechanism of NF-κB Inhibition by **Ammonium Glycyrrhizate**.



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Figure 2. Experimental Workflow for Dendritic Cell Maturation Assay.



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Figure 3. Effect of Glycyrrhizic Acid on Macrophage Polarization.

Conclusion and Future Directions

Ammonium glycyrrhizate presents a compelling profile as a multifaceted immunomodulatory agent. Its ability to suppress inflammation, combat viral infections, and modulate the function of key immune cells underscores its therapeutic potential. The data summarized in this guide highlight the dose-dependent and context-specific nature of its effects, providing a foundation for further investigation.

Future research should focus on several key areas. Elucidating the precise molecular targets of AG within immune cells will provide a more detailed understanding of its mechanisms of action. Further studies are needed to explore the full spectrum of its effects on T cell subsets, including Th17 and regulatory T cells. The adjuvant potential of AG in vaccination strategies warrants further investigation. Finally, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for a range of immune-related disorders. This technical guide serves as a valuable resource for scientists and clinicians working to unlock the full therapeutic potential of **ammonium glycyrrhizate**.

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